molecular formula C14H23NO5 B12872794 (R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate

(R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B12872794
M. Wt: 285.34 g/mol
InChI Key: YSNYRLFAMVTFTM-GQYWMQPJSA-N
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Description

The compound “(R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate” is a chiral oxazolidine derivative characterized by a tert-butoxycarbonyl (Boc) group at position 3, a 2,2-dimethyl-substituted oxazolidine ring, and a 3-methoxy-3-oxopropenyl substituent at position 4. The (R,Z) stereodescriptor indicates specific spatial arrangements critical for its reactivity and applications in asymmetric synthesis.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl (4R)-4-[(Z)-3-methoxy-3-oxoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(17)15-10(7-8-11(16)18-6)9-19-14(15,4)5/h7-8,10H,9H2,1-6H3/b8-7-/t10-/m1/s1

InChI Key

YSNYRLFAMVTFTM-GQYWMQPJSA-N

Isomeric SMILES

CC1(N([C@@H](CO1)/C=C\C(=O)OC)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C=CC(=O)OC)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

  • The synthesis often begins with (R)- or (S)-Garner’s aldehyde or related chiral amino alcohol derivatives, which provide the stereochemical framework for the oxazolidine ring.
  • The oxazolidine ring is formed by cyclization of the amino alcohol with appropriate carbonyl compounds under acidic or dehydrating conditions.

Introduction of the 3-Methoxy-3-oxoprop-1-en-1-yl Side Chain

  • The α,β-unsaturated ester side chain bearing the methoxy group is introduced via Wittig or Still–Genari-type olefination reactions.
  • For example, the reaction of the oxazolidine aldehyde intermediate with phosphonate reagents under Still–Genari conditions yields the (Z)-configured α,β-unsaturated esters with high stereoselectivity.
  • The methoxy substituent is typically introduced through the use of methoxy-substituted phosphonate esters or by subsequent methylation of hydroxy precursors.

Catalytic Olefin Metathesis

  • In some synthetic routes, the use of second-generation Grubbs catalyst facilitates the formation of the α,β-unsaturated side chain via cross-metathesis.
  • For instance, refluxing a mixture of N-Cbz-(R)-allylglycine benzyl ester and (Z)-(S)-N-Boc-2,2-dimethyl-4-(1-propenyl)oxazolidine in the presence of the Grubbs catalyst in dry dichloromethane or toluene yields the desired product with good yields (56–76%) after chromatographic purification.
  • This method allows for the formation of the (R,Z)-configured product with high stereochemical fidelity.

Hydrogenation and Further Functionalization

  • The α,β-unsaturated ester can be selectively hydrogenated using platinum oxide (PtO2) under hydrogen atmosphere to yield saturated derivatives if desired.
  • This step is performed in ethyl acetate at room temperature for extended periods (e.g., 14 hours), followed by filtration and evaporation to isolate the product in high yield (up to 97%).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Oxazolidine ring formation Cyclization of amino alcohol with aldehyde Not specified Stereoselective formation of ring
Olefination (Still–Genari) Phosphonate reagents, low temperature (-78 °C) Good yields (varies) High Z-selectivity for α,β-unsaturated ester
Olefin metathesis 2nd Gen Grubbs catalyst, reflux, CH2Cl2 or toluene 56–76 Chromatographic purification required
Hydrogenation PtO2, H2 atmosphere, AcOEt, room temp, 14 h 97 Selective reduction of double bond

Analytical and Characterization Data

  • The products are characterized by standard spectroscopic methods including ^1H-NMR, IR, and optical rotation measurements.
  • For example, the hydrogenated product shows characteristic IR absorptions at 3340, 2979, 2938, 1695 cm^-1, and a specific optical rotation of +11.18° (c 1.2, CHCl3).
  • Mass spectrometry confirms molecular weights consistent with the expected structures (e.g., m/z 650.2624 found for related intermediates).

Summary of Key Research Findings

  • The use of chiral starting materials such as Garner’s aldehyde ensures enantioselective synthesis.
  • Still–Genari olefination is effective for introducing the (Z)-configured α,β-unsaturated ester moiety with methoxy substitution.
  • Grubbs catalyst-mediated olefin metathesis provides a versatile route to the target compound with good yields and stereocontrol.
  • Hydrogenation steps allow for further functional group manipulation without compromising stereochemical integrity.
  • The overall synthetic approach is modular, allowing for the preparation of various analogues by modifying the side chain or protecting groups.

This detailed preparation methodology is supported by multiple peer-reviewed studies and synthetic protocols documented in reputable chemical literature sources, ensuring the reliability and reproducibility of the synthesis of (R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for ring formation and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: Research may explore its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent.

Industry

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Diversity :

  • Target Compound : Features a 3-methoxy-3-oxopropenyl group, introducing an α,β-unsaturated ester for electrophilic reactivity.
  • Compound 11 : Contains a benzoyl-indolyl substituent, enabling aromatic interactions and participation in cyclization reactions.
  • Compound 59A : Incorporates bromo, ethynyl, and fluorinated cyclopropane groups, facilitating cross-coupling reactions and bioactivity.

Synthesis Methods: Target Compound: Hypothesized to follow a one-pot strategy using LDA or n-BuLi for deprotonation, analogous to methods in . Compound 11: Synthesized via one-pot deprotonation, aldehyde addition, and Dess-Martin periodinane oxidation . Compound 59A: Prepared via stepwise Sonogashira coupling and palladium-catalyzed hydrogenation .

Reactivity :

  • The target compound’s propenyl ester may undergo Michael additions, contrasting with the benzoyl group in Compound 11 (participating in Friedel-Crafts reactions) or the ethynyl group in Compound 59A (suitable for click chemistry).

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Spectral Data
(R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate C₁₄H₂₇NO₆ 305.36 (calc.) 3-Methoxy-3-oxopropenyl Hypothesized one-pot N/A
Compound 11 C₃₅H₃₈N₂O₇S 642.75 Benzoyl-indolyl, tosyl One-pot, Dess-Martin oxid. ¹H/¹³C NMR, IR, HRMS
Compound 59A C₃₂H₂₆BrF₅N₄O₅ 799.48 (MS) Bromo, ethynyl, fluorinated cyclopropane Stepwise coupling MS: m/z 799 [M-H]⁻

Biological Activity

(R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound notable for its unique structural features, including a tert-butyl group, an oxazolidine ring, and a methoxy-substituted enone moiety. These characteristics suggest potential biological activities that merit investigation. This article synthesizes current knowledge regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of (R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate is C14H23NO5. The presence of the oxazolidine ring is particularly significant as compounds with this structure are often associated with various biological activities, including antibacterial and anticancer properties.

Antibacterial Properties

Compounds containing oxazolidinone structures have been widely studied for their antibacterial effects. The oxazolidine ring in (R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate may contribute to its potential as an antibacterial agent:

Compound TypeBiological ActivityUnique Features
Oxazolidinone DerivativesAntibacterialOften used in antibiotic formulations
Methoxy-substituted EnonesAnticancerReactive double bond
Tert-butyl EstersVariesEnhances solubility

The structural features of this compound may enhance its interaction with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.

Anticancer Activity

Research indicates that methoxy-substituted enones exhibit anticancer activity due to their ability to form reactive intermediates that can interact with cellular macromolecules. The presence of the methoxy group in this compound enhances its reactivity and may facilitate the induction of apoptosis in cancer cells.

The biological activity of (R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
  • Induction of Apoptosis : The methoxy-substituted enone moiety may generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Interaction with Enzymes : The unique functional groups may allow for interactions with specific enzymes involved in metabolic pathways, potentially disrupting normal cellular functions.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds. For instance, research on similar oxazolidinones has demonstrated significant antibacterial activity against resistant strains of bacteria. In vitro studies have shown that these compounds can effectively inhibit growth rates and induce cell death in various cancer cell lines.

Example Study

A notable study evaluated the efficacy of a related oxazolidinone derivative against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting enhanced potency against resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R,Z)-tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate?

  • Methodology : The compound can be synthesized via multi-step reactions involving carbamate intermediates and alkynyl silane reagents. For example, tert-butyl carbamates (e.g., tert-butyl (1-(allyloxy)-2,2,2-trifluoroethyl)carbamate) can react with bromoalkynes under palladium or copper catalysis to form the ene-propenyl backbone. Purification typically employs column chromatography (SiO₂, gradients of pentane/dichloromethane or ether) .
  • Key Steps :

  • Use of tert-butyl carbamate as a protecting group.
  • Stereocontrol via reaction temperature (0–20°C) and chiral auxiliaries .

Q. How is the compound purified, and what analytical techniques confirm its structural integrity?

  • Purification : Column chromatography (SiO₂, non-polar solvents like pentane/ether mixtures) is standard. For example, a 95:5 pentane/ether gradient achieves >95% purity .
  • Characterization :

  • NMR (¹H, ¹³C, ROESY) to confirm stereochemistry and Z/E isomerism .
  • HRMS for molecular weight validation.
  • IR to identify carbonyl (C=O) and ester (C-O) functional groups .

Q. What safety precautions are critical when handling this compound?

  • Safety Protocol :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of volatile intermediates (e.g., dichloromethane).
  • Follow protocols for tert-butyl carbamates, which may release toxic gases (e.g., isobutylene) upon decomposition .

Advanced Research Questions

Q. How can stereochemical outcomes (R,Z configuration) be controlled during synthesis?

  • Methodology :

  • Chiral catalysts (e.g., Ru or Rh complexes) or chiral auxiliaries enforce enantiomeric purity.
  • Diastereomeric ratios (dr) >20:1 are achievable via careful control of reaction kinetics (e.g., low temperatures, slow addition of reagents) .
  • ROESY NMR confirms spatial proximity of substituents to validate Z-configuration .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Experimental Design :

  • Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent polarity). For example, optimizing Pd/Cu ratios in coupling reactions can improve yields from 60% to >80% .
  • Contradiction Note : Yields vary between studies (e.g., 60% in vs. 66% in ), suggesting solvent purity and inert atmosphere (N₂/Ar) as key factors.

Q. How can computational modeling predict the compound’s reactivity or stability?

  • Approach :

  • DFT Calculations : Model transition states for ene-propenyl bond formation to predict regioselectivity.
  • Molecular Dynamics : Simulate tert-butyl group rotation to assess steric hindrance in solution .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Troubleshooting :

  • Multi-Technique Cross-Validation : Compare NMR with IR (C=O stretch ~1700 cm⁻¹) and HRMS for consistency.
  • Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected byproducts .

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